molecular formula C20H20N4O3S B5659071 8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]chromane-3-carboxamide

8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]chromane-3-carboxamide

Cat. No. B5659071
M. Wt: 396.5 g/mol
InChI Key: DVNINKLJUFHUKR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered attention for their complex synthesis processes and the exploration of their molecular structures, chemical reactions, and properties. The scientific interest lies in their potential applications across various fields, excluding their use as drugs, which will not be discussed.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from basic organic substrates to achieve the desired complex structures. For example, the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates showcases a method involving dimethyl acetone-1,3-dicarboxylate as a precursor, undergoing transformations through sulfuryl chloride and thiourea reactions (Žugelj et al., 2009). Such methodologies highlight the complexity and creativity in the synthesis of analogous compounds.

Molecular Structure Analysis

The crystal structure of compounds similar to the one has been determined, providing insights into their geometrical configuration and molecular interactions. For instance, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its tetragonal system and space group, alongside optimized geometric bond lengths and angles obtained through density functional theory (DFT) (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound can exhibit various pathways leading to diverse derivatives. For example, the catalytic four-component synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates a green approach to obtaining pharmacologically significant classes of compounds, emphasizing the importance of step economy and reduced catalyst loading (Shi et al., 2018).

properties

IUPAC Name

8-methoxy-N-[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-26-16-5-2-4-13-10-14(11-27-17(13)16)19(25)23-9-6-15-12-28-20(24-15)18-21-7-3-8-22-18/h2-5,7-8,12,14H,6,9-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNINKLJUFHUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)NCCC3=CSC(=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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